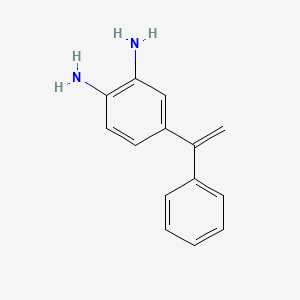

4-(1-Phenylethenyl)benzene-1,2-diamine

CAS No.: 90044-02-3

Cat. No.: VC14169713

Molecular Formula: C14H14N2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90044-02-3 |

|---|---|

| Molecular Formula | C14H14N2 |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 4-(1-phenylethenyl)benzene-1,2-diamine |

| Standard InChI | InChI=1S/C14H14N2/c1-10(11-5-3-2-4-6-11)12-7-8-13(15)14(16)9-12/h2-9H,1,15-16H2 |

| Standard InChI Key | BWTJVEIAZRWSMU-UHFFFAOYSA-N |

| Canonical SMILES | C=C(C1=CC=CC=C1)C2=CC(=C(C=C2)N)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-(1-Phenylethenyl)benzene-1,2-diamine features a benzene ring substituted with a 1-phenylethenyl group at the 4-position and amine groups at the 1- and 2-positions. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 90044-02-3 |

| Molecular Formula | |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 4-(1-phenylethenyl)benzene-1,2-diamine |

| SMILES | C=C(C1=CC=CC=C1)C2=CC(=C(C=C2)N)N |

The phenylethenyl group introduces steric effects and π-conjugation, influencing electronic properties and reactivity .

Spectroscopic Data

-

FT-IR: Peaks at ~3315 cm (N–H stretch) and 1616 cm (C=N/C=C vibrations) .

-

H NMR: Aromatic protons appear as multiplet signals (δ 6.6–7.4 ppm), with vinyl protons resonating at δ 5.2–5.8 ppm .

-

C NMR: Carbons adjacent to amines resonate at δ 110–120 ppm, while vinyl carbons appear at δ 125–135 ppm .

Synthesis and Optimization

Electrochemical Synthesis

A regioselective method involves anodic oxidation of 2-aminodiphenylamine in a water/ethanol (1:1) mixture with sulfinic acids. Controlled-potential electrolysis (1.2 V vs. Ag/AgCl) generates o-benzoquinone diamine intermediates, which undergo Michael addition with sulfinic acids to yield 4-(1-phenylethenyl)benzene-1,2-diamine derivatives in >85% yield .

Advantages:

-

Avoids toxic reagents (e.g., metal catalysts).

-

Operates under mild conditions (25°C, atmospheric pressure) .

Wittig Reaction Pathway

The phenylethenyl group is introduced via Wittig alkenylation:

-

Step 1: Nitration of 1,2-diaminobenzene to 4-nitro-1,2-diaminobenzene.

-

Step 2: Reaction with benzyltriphenylphosphonium chloride under basic conditions to form the vinyl group.

-

Step 3: Catalytic hydrogenation (Pd/C, H) reduces nitro groups to amines .

Yield: 70–75% after purification by column chromatography .

Applications in Research and Industry

Polymer Chemistry

Aromatic diamines serve as monomers for polyimides and polyurethanes. The phenylethenyl group enhances thermal stability () and optical properties, making the compound suitable for high-performance coatings .

Pharmaceutical Intermediates

In a 2023 study, hydrazino-fused pyrimidines derived from 4-(1-phenylethenyl)benzene-1,2-diamine exhibited anticancer activity against MCF-7 cells (IC = 12.3 µM). Mechanistic studies suggest apoptosis induction via caspase-3 activation .

Organic Electronics

Distyrylbenzene analogs demonstrate tunable luminescence. Substitution with electron-donating amines redshifts emission to 480–520 nm, enabling use in OLEDs .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume